molecular formula C19H16N6O3 B2861769 2-(3-(4-methoxyphenyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)-N-phenylacetamide CAS No. 892481-46-8

2-(3-(4-methoxyphenyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)-N-phenylacetamide

Cat. No.: B2861769
CAS No.: 892481-46-8
M. Wt: 376.376
InChI Key: UCCADHDKIAFIAK-UHFFFAOYSA-N
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Description

2-(3-(4-methoxyphenyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)-N-phenylacetamide is a useful research compound. Its molecular formula is C19H16N6O3 and its molecular weight is 376.376. The purity is usually 95%.
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Biological Activity

The compound 2-(3-(4-methoxyphenyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)-N-phenylacetamide is a member of the triazolo-pyrimidine family, which has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article explores the biological activity of this compound, focusing on its mechanisms of action, efficacy against various cell lines, and potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of the compound is characterized by a triazolo-pyrimidine core linked to a phenylacetamide moiety. The molecular formula is C19H18N6OC_{19}H_{18}N_{6}O with a molecular weight of approximately 350.39 g/mol.

PropertyValue
Molecular FormulaC19H18N6O
Molecular Weight350.39 g/mol
IUPAC NameThis compound

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. The proposed mechanisms include:

  • Inhibition of Cell Proliferation : The compound has been shown to inhibit the proliferation of various cancer cell lines by inducing cell cycle arrest and apoptosis.
  • Apoptosis Induction : It promotes apoptosis through the activation of caspases and modulation of Bcl-2 family proteins, leading to increased levels of pro-apoptotic factors such as Bax.
  • Cell Cycle Arrest : The compound induces G2/M phase arrest in cancer cells, which is crucial for preventing further cell division and promoting cell death.

Anticancer Activity

Recent studies have demonstrated that this compound exhibits significant anticancer properties against a range of cancer cell lines:

Cell LineIC50 (µM)Mechanism of Action
HCT1164.5Induces apoptosis and G2/M arrest
HepG23.0Increases caspase-3 activity
MCF-75.0Modulates Bcl-2 and Bax expression
A5492.0Disrupts microtubule networks

These findings indicate that the compound could serve as a lead for developing new anticancer therapies.

Antimicrobial Activity

In addition to its anticancer properties, the compound has been evaluated for antimicrobial activity. Preliminary results suggest it possesses moderate antibacterial effects against Gram-positive and Gram-negative bacteria.

Case Studies

  • Study on HCT116 Cells : A study conducted on HCT116 colorectal cancer cells revealed that treatment with the compound resulted in a significant reduction in cell viability (IC50 = 4.5 µM), accompanied by an increase in apoptotic markers (caspase-3 activation) and cell cycle arrest at the G2/M phase .
  • Study on HepG2 Cells : In HepG2 liver cancer cells, the compound demonstrated an IC50 value of 3.0 µM. The mechanism involved upregulation of pro-apoptotic proteins and downregulation of anti-apoptotic proteins such as Bcl-2, leading to enhanced apoptosis .

Properties

IUPAC Name

2-[3-(4-methoxyphenyl)-7-oxotriazolo[4,5-d]pyrimidin-6-yl]-N-phenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16N6O3/c1-28-15-9-7-14(8-10-15)25-18-17(22-23-25)19(27)24(12-20-18)11-16(26)21-13-5-3-2-4-6-13/h2-10,12H,11H2,1H3,(H,21,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCCADHDKIAFIAK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2C3=C(C(=O)N(C=N3)CC(=O)NC4=CC=CC=C4)N=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16N6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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